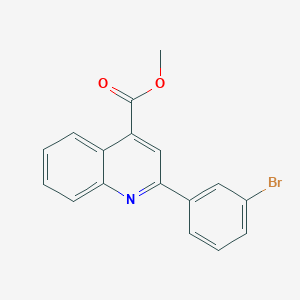

Methyl 2-(3-bromophenyl)quinoline-4-carboxylate

Descripción general

Descripción

Methyl 2-(3-bromophenyl)quinoline-4-carboxylate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a bromophenyl group attached to the quinoline ring, which can influence its chemical reactivity and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-bromophenyl)quinoline-4-carboxylate typically involves the reaction of 3-bromobenzaldehyde with an appropriate quinoline derivative. One common method is the Friedländer synthesis, which involves the condensation of 3-bromobenzaldehyde with 2-aminobenzophenone in the presence of a base, followed by cyclization to form the quinoline ring. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Análisis De Reacciones Químicas

Hydrazinolysis to Form 2-(3-Bromophenyl)quinoline-4-carbohydrazide

The methyl ester reacts with hydrazine hydrate in boiling ethanol to yield the carbohydrazide derivative, a key intermediate for further functionalization .

Reaction Conditions :

-

Reflux in ethanol for 7 hours.

-

Catalyst: None required.

Key Data :

| Product | Characterization Data | Source |

|---|---|---|

| Carbohydrazide (3 ) | IR: 3263 cm⁻¹ (NH), 1645 cm⁻¹ (C=O) | |

| ¹H NMR: δ 9.60 ppm (N=CH) |

Cyclocondensation with Triethyl Orthoformate

The carbohydrazide intermediate reacts with triethyl orthoformate to form ethoxyformaldehyde hydrazone derivatives .

Reaction Conditions :

-

Reflux for 6 hours.

-

Solvent: Ethanol.

Key Data :

| Product | Characterization Data | Source |

|---|---|---|

| Hydrazone (5 ) | IR: 3431 cm⁻¹ (NH), 1681 cm⁻¹ (C=O) | |

| ¹³C NMR: δ 14.87 ppm (OCH₂CH₃) |

Formation of Pyrazolyl Derivatives

Cyclocondensation of the carbohydrazide with β-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) yields pyrazolyl-quinoline hybrids .

Reaction Conditions :

Key Data :

| Product | Characterization Data | Source |

|---|---|---|

| Pyrazolyl derivative | ¹H NMR: δ 4.37 ppm (CH₂, pyrazole) | |

| ¹³C NMR: δ 31.50 ppm (pyrazole carbon) |

Cross-Coupling Reactions (Potential)

While not explicitly documented in the provided sources, the 3-bromophenyl group is theoretically amenable to:

-

Suzuki Coupling : With aryl boronic acids under Pd catalysis.

-

Buchwald-Hartwig Amination : For C–N bond formation.

Hydrolysis to Carboxylic Acid

The methyl ester undergoes hydrolysis under acidic or basic conditions to regenerate 2-(3-bromophenyl)quinoline-4-carboxylic acid .

Reaction Conditions :

-

Acidic: H₂SO₄ in ethanol.

-

Basic: NaOH/H₂O.

Key Data :

| Product | Characterization Data | Source |

|---|---|---|

| Carboxylic acid (1 ) | IR: 1708 cm⁻¹ (C=O) |

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has demonstrated that quinoline derivatives, including methyl 2-(3-bromophenyl)quinoline-4-carboxylate, exhibit significant anticancer activity. A study investigating various quinolone and quinoline derivatives found that these compounds selectively induced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), K-562 (bone marrow cancer), and HeLa (cervical cancer) cells. The mechanism involved cell cycle arrest and DNA interaction, leading to apoptosis in cancerous cells while sparing normal cells .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound Code | MCF-7 GI50 (μM) | K-562 GI50 (μM) | HeLa GI50 (μM) |

|---|---|---|---|

| 4i | >100 | 17.1 ± 2.66 | 1.43 ± 0.26 |

| 4l | 7.25 ± 0.86 | 10.9 ± 1.04 | 7.19 ± 0.78 |

| This compound | TBD | TBD | TBD |

GI50 denotes the concentration required to inhibit cell growth by 50% compared to control.

Other Therapeutic Activities

Apart from anticancer properties, derivatives of quinoline compounds have been reported to possess various pharmacological activities including:

- Antimicrobial Activity : Some studies have shown that quinoline derivatives exhibit significant antibacterial effects against strains like Staphylococcus aureus and Candida albicans.

- Antidiabetic Effects : Certain derivatives have been evaluated for their inhibitory effects on α-glucosidase, indicating potential use in diabetes management .

Anticancer Efficacy Studies

A comprehensive study evaluated the anticancer efficacy of various quinolone derivatives on multiple cancer cell lines, highlighting the selective cytotoxicity of this compound against targeted malignancies while maintaining low toxicity towards normal cells .

Antimicrobial Studies

Another study focused on the antimicrobial properties of quinoline derivatives, demonstrating that compounds similar to this compound showed effective inhibition against S. aureus with minimum inhibitory concentrations (MIC) indicating potent activity .

Mecanismo De Acción

The mechanism of action of Methyl 2-(3-bromophenyl)quinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can enhance binding affinity and selectivity towards certain targets.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2-phenylquinoline-4-carboxylate: Lacks the bromine atom, which can affect its reactivity and biological activity.

Methyl 2-(4-bromophenyl)quinoline-4-carboxylate: Has the bromine atom in a different position, which can influence its chemical properties and interactions.

Uniqueness

Methyl 2-(3-bromophenyl)quinoline-4-carboxylate is unique due to the specific positioning of the bromine atom, which can significantly impact its chemical reactivity and biological interactions. This makes it a valuable compound for developing new therapeutic agents and studying quinoline-based chemistry.

Actividad Biológica

Methyl 2-(3-bromophenyl)quinoline-4-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes findings from various studies to provide an overview of the compound's biological activity, including its anticancer, antimicrobial, and enzyme inhibitory properties.

This compound is characterized by its unique quinoline structure, which is known for its diverse biological activities. The bromine substituent at the 3-position of the phenyl ring enhances the compound's reactivity and biological efficacy.

Anticancer Activity

Recent research has highlighted the anticancer properties of quinoline derivatives, including this compound. Studies indicate that such compounds can inhibit cancer cell proliferation through various mechanisms:

- EGFR Inhibition : Compounds with similar structures have shown significant inhibition of the epidermal growth factor receptor (EGFR) kinase, a critical target in cancer therapy. For instance, a related compound demonstrated an IC50 value of 0.22 μM against EGFR kinase, suggesting that this compound may exhibit comparable activity .

- Cell Cycle Arrest and Apoptosis : Quinoline derivatives have been reported to induce cell cycle arrest at the G1 phase and promote apoptosis in cancer cells. Mechanistically, this involves upregulation of p53 and activation of caspases, leading to programmed cell death .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Quinoline derivatives are known to exhibit antibacterial activity by inhibiting bacterial DNA gyrase, which is essential for bacterial replication:

| Compound | MIC (μg/mL) | Target |

|---|---|---|

| Compound I | 62 | S. aureus |

| Compound II | 10 | E. coli |

| Compound III | 35 | Pseudomonas aeruginosa |

These findings suggest that this compound could potentially serve as a lead compound for developing new antimicrobial agents .

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor:

- α-Glucosidase Inhibition : Research indicates that quinoline derivatives can act as potent α-glucosidase inhibitors, which are important for managing diabetes by slowing carbohydrate digestion and absorption. Some derivatives have demonstrated IC50 values significantly lower than standard inhibitors .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of various quinoline derivatives on cancer cell lines such as MCF-7 and T47D. This compound was part of a broader investigation into structure-activity relationships (SAR), revealing that modifications to the quinoline core can enhance anticancer potency .

- Structure-Activity Relationship (SAR) : The presence of halogen atoms (like bromine) in the structure has been linked to increased biological activity. This has been corroborated by various studies demonstrating that halogenated compounds often exhibit enhanced interaction with biological targets compared to their non-halogenated counterparts .

Propiedades

IUPAC Name |

methyl 2-(3-bromophenyl)quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO2/c1-21-17(20)14-10-16(11-5-4-6-12(18)9-11)19-15-8-3-2-7-13(14)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDNLSYAWLJIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358010 | |

| Record name | methyl 2-(3-bromophenyl)quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350989-85-4 | |

| Record name | methyl 2-(3-bromophenyl)quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.